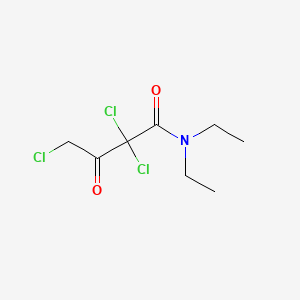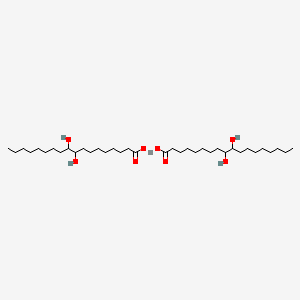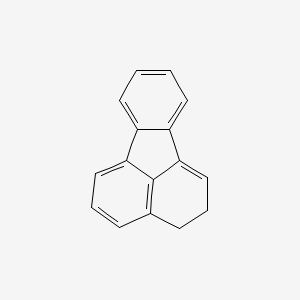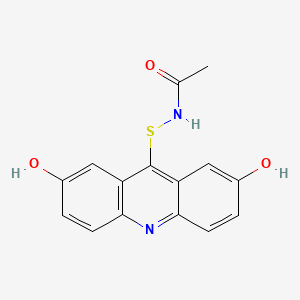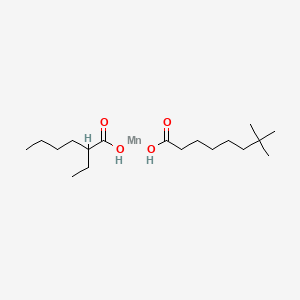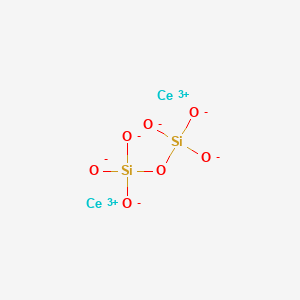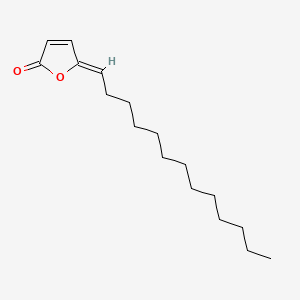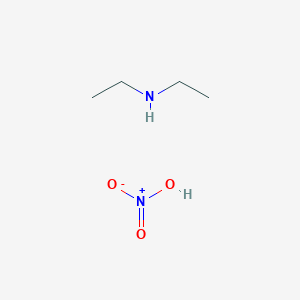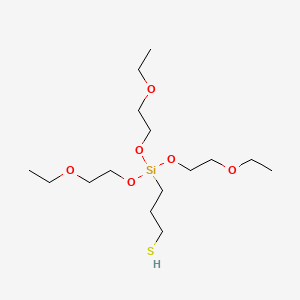
3-(Tris(2-ethoxyethoxy)silyl)propanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tris(2-ethoxyethoxy)silyl)propanethiol is a compound with the molecular formula C15H34O6SSi. It is characterized by the presence of a thiol group (-SH) and a silyl group with three ethoxyethoxy substituents. This compound is often used in various chemical applications due to its unique properties, including its ability to form strong bonds with metal surfaces and its solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(2-ethoxyethoxy)silyl)propanethiol typically involves the reaction of 3-chloropropyltriethoxysilane with sodium thiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
3-chloropropyltriethoxysilane+sodium thiolate→this compound+sodium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Tris(2-ethoxyethoxy)silyl)propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The silyl group can participate in substitution reactions, particularly with nucleophiles.
Addition: The thiol group can add to alkenes and alkynes to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols can react with the silyl group.
Addition: Catalysts like palladium or platinum can facilitate the addition of the thiol group to unsaturated compounds.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Result from the addition of the thiol group to alkenes or alkynes.
Substituted Silanes: Produced from substitution reactions involving the silyl group.
Scientific Research Applications
3-(Tris(2-ethoxyethoxy)silyl)propanethiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of 3-(Tris(2-ethoxyethoxy)silyl)propanethiol involves the interaction of its thiol group with metal surfaces or other reactive sites. The silyl group enhances the compound’s solubility and reactivity, allowing it to form stable bonds with a variety of substrates. The molecular targets and pathways involved include the formation of covalent bonds with metal atoms and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propanethiol: Lacks the ethoxyethoxy substituents, resulting in different solubility and reactivity properties.
3-(Trimethoxysilyl)propanethiol: Contains methoxy groups instead of ethoxyethoxy groups, affecting its chemical behavior.
3-(Triisopropoxysilyl)propanethiol: Features isopropoxy groups, leading to variations in steric hindrance and reactivity.
Uniqueness
3-(Tris(2-ethoxyethoxy)silyl)propanethiol is unique due to its combination of a thiol group and a silyl group with ethoxyethoxy substituents. This structure imparts specific solubility and reactivity characteristics that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
67724-41-8 |
|---|---|
Molecular Formula |
C15H34O6SSi |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
3-[tris(2-ethoxyethoxy)silyl]propane-1-thiol |
InChI |
InChI=1S/C15H34O6SSi/c1-4-16-8-11-19-23(15-7-14-22,20-12-9-17-5-2)21-13-10-18-6-3/h22H,4-15H2,1-3H3 |
InChI Key |
OMMHJLCBYPEZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO[Si](CCCS)(OCCOCC)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




